molecular formula C19H21N5 B2998740 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2415586-13-7

1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline

Cat. No.: B2998740
CAS No.: 2415586-13-7
M. Wt: 319.412
InChI Key: SNUWKVCPTJPFPF-UHFFFAOYSA-N
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Description

1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an isoquinoline moiety with a piperazine ring substituted with an ethylpyrimidine group

Preparation Methods

The synthesis of 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions.

    Introduction of the Ethylpyrimidine Group: The ethylpyrimidine group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine intermediate.

    Coupling with Isoquinoline: The final step involves coupling the ethylpyrimidine-substituted piperazine with isoquinoline using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethylpyrimidine group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can be compared with other similar compounds, such as:

    1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline: This compound differs by having a methyl group instead of an ethyl group on the pyrimidine ring, which may affect its biological activity and chemical properties.

    1-[4-(6-Propylpyrimidin-4-yl)piperazin-1-yl]isoquinoline: The presence of a propyl group introduces additional steric hindrance, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-16-13-18(22-14-21-16)23-9-11-24(12-10-23)19-17-6-4-3-5-15(17)7-8-20-19/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUWKVCPTJPFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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